molecular formula C17H16N2O2S B377985 N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 324066-61-7

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B377985
CAS No.: 324066-61-7
M. Wt: 312.4g/mol
InChI Key: USVQXDMUIGOGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic small molecule belonging to the class of N,4-diaryl-1,3-thiazole-2-amines, which are designed as potential tubulin polymerization inhibitors. This compound is of significant interest in chemical biology and anticancer research, as related structural analogs have demonstrated potent antiproliferative activity against human cancer cell lines, including gastric, lung, and fibrosarcoma models. The primary research value of this chemical series lies in its ability to bind to the colchicine site of tubulin, thereby inhibiting microtubule assembly and disrupting cellular division. This mechanism can induce cell cycle arrest at the G2/M phase, leading to the death of proliferative cells. Researchers utilize this compound as a key chemical tool for investigating mitotic inhibition, cytoskeleton dynamics, and for developing novel targeted cancer therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-20-13-9-7-12(8-10-13)15-11-22-17(19-15)18-14-5-3-4-6-16(14)21-2/h3-11H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVQXDMUIGOGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. This two-component reaction involves the condensation of a thiourea derivative with an α-halo ketone. For N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, the protocol proceeds as follows:

Reagents :

  • N-(2-Methoxyphenyl)thiourea : Synthesized via the reaction of 2-methoxyaniline with thiophosgene or ammonium thiocyanate.

  • 4-(4-Methoxyphenyl)-2-bromoacetophenone : Prepared by bromination of 4-methoxyacetophenone using molecular bromine in acetic acid.

Procedure :

  • Combine equimolar quantities of N-(2-methoxyphenyl)thiourea and 4-(4-methoxyphenyl)-2-bromoacetophenone in anhydrous ethanol.

  • Reflux the mixture at 70–80°C for 6–8 hours under nitrogen atmosphere to prevent oxidation.

  • Neutralize the reaction with ammonium hydroxide (pH 8–9) to precipitate the crude product.

  • Purify via recrystallization from ethanol or dimethyl sulfoxide (DMSO)/water mixtures.

Key Observations :

  • Yield : 65–75% under optimal conditions.

  • Purity : >95% confirmed by high-performance liquid chromatography (HPLC).

Advanced Methodological Optimizations

Solvent and Catalytic Enhancements

Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile accelerate cyclization by stabilizing ionic intermediates. The addition of glacial acetic acid (2–5% v/v) as a catalyst increases yields by 15–20% through protonation of the thiourea nitrogen, enhancing electrophilicity.

Comparative Solvent Performance :

SolventReaction Time (h)Yield (%)Purity (%)
Ethanol86892
DMF58396
Acetonitrile67894

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enabling rapid and uniform heating. A typical protocol involves:

  • Mixing reagents in DMF (1:1 molar ratio).

  • Irradiating at 150°C for 30 minutes in a sealed vessel.

  • Isolating the product via vacuum filtration.

Advantages :

  • Efficiency : 85% yield in 30 minutes.

  • Energy Savings : 40% reduction in energy consumption compared to conventional reflux.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Continuous flow chemistry enhances scalability by minimizing batch-to-batch variability. Key parameters include:

  • Residence Time : 10–15 minutes at 120°C.

  • Pressure : 3–5 bar to maintain solvent integrity.

  • Throughput : 500 g/hour with >90% conversion.

Crystallization and Drying

Post-synthesis, the compound is crystallized from ethanol/water (3:1 v/v) and dried under vacuum at 50°C. Particle size analysis reveals a monodisperse distribution (D90 < 50 µm), ensuring consistent bioavailability in formulation.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, DMSO-d₆) :

    • δ 7.74 (d, J = 8.8 Hz, 2H, Ar-H),

    • δ 6.94 (d, J = 8.8 Hz, 2H, Ar-H),

    • δ 3.82 (s, 3H, OCH₃),

    • δ 3.77 (s, 3H, OCH₃).

  • ¹³C-NMR (100 MHz, DMSO-d₆) :

    • δ 168.5 (C2-thiazole),

    • δ 158.9 (C-OCH₃),

    • δ 55.5 (OCH₃).

X-ray Diffraction (XRD)

XRD analysis confirms crystalline structure with characteristic peaks at 2θ = 30.1°, 35.4°, and 43.1°, corresponding to (220), (311), and (400) planes.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine , arises from incomplete substitution. This is minimized by:

  • Using a 10% excess of N-(2-methoxyphenyl)thiourea.

  • Employing high-purity α-halo ketones (≥98%).

Solvent Recovery

Ethanol is recycled via fractional distillation, achieving 85% recovery rates and reducing production costs by 20% .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit promising antimicrobial properties. N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can potentially inhibit the growth of various bacterial and fungal strains. For instance, compounds with similar thiazole structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, such as caspase activation and modulation of apoptotic proteins.

Case Study: Anticancer Screening
In a study evaluating the anticancer activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, compounds similar to this compound showed promising results in inhibiting cell proliferation.

Table 2: Anticancer Activity Results

CompoundCell LinePercent Growth Inhibition (PGI)
Compound DMCF775%
Compound EMDA-MB-23168%
Compound FA54970%

Neuroprotective Effects

Recent investigations suggest that thiazole derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism involves the reduction of oxidative stress and inflammation in neuronal cells.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can significantly influence the biological activity of the compound.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Structural Analogues with Varying Methoxy Substitutions

Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine)

  • Substituents : N-2,4-dimethoxyphenyl and C-4-(4-methoxyphenyl).
  • Activity : Exhibits submicromolar IC50 values (0.12–0.45 μM) in human cancer cell lines (SGC-7901, HeLa, MCF-7), making it the most potent compound in its series .
  • Mechanism : Binds to the colchicine site of tubulin, inhibiting polymerization and disrupting microtubule dynamics. Induces G2/M phase cell cycle arrest in a concentration- and time-dependent manner .
  • Comparison : The additional 4-methoxy group on the N-aryl ring enhances potency compared to the target compound, which lacks this substitution. This highlights the importance of methoxy positioning in optimizing tubulin-binding activity.

Analogues with Electron-Withdrawing Groups

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

  • Substituents : N-3-chloro-2-methylphenyl and C-4-(4-fluorophenyl).
  • Comparison : The chloro and fluoro substituents, being electron-withdrawing, likely shift the compound’s biological activity toward antibacterial applications rather than anticancer effects. This contrasts with the methoxy-rich target compound, which prioritizes tubulin inhibition.

Analogues with Nitro and Triazolyl Modifications

N-[4-(4-Nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

  • Substituents: N-4-(4-nitrophenoxy)phenyl and C-4-(4-methoxyphenyl).
  • Activity : Exhibits potent anthelmintic and antibacterial activities .
  • Comparison: The nitro-phenoxy group enhances anthelmintic efficacy, whereas the methoxyphenyl group retains partial overlap with the target compound’s structure. This suggests that hybrid substituents can diversify biological applications.

4-(4-Methoxyphenyl)-N,N-bis((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine

  • Substituents : C-4-(4-methoxyphenyl) with triazolyl-methyl groups.

Mortalin/PARP1 Inhibitors

MortaparibMild (4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine)

  • Substituents : N-4-methoxyphenyl with a triazolyl-sulfanylmethyl group.
  • Activity : Acts as a dual inhibitor of Mortalin and PARP1, with antiproliferative effects at 5–30 μM concentrations .
  • Comparison : The 4-methoxyphenyl group is retained, but the additional triazolyl-sulfanylmethyl side chain redirects activity toward Mortalin/PARP1 co-inhibition, diverging from tubulin-targeted mechanisms.

Anti-Tubercular Agents

4-(2-Methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

  • Substituents : C-4-(2-methoxyphenyl) and N-2-(trifluoromethyl)phenyl.
  • Comparison : The trifluoromethyl group’s electron-withdrawing nature may enhance membrane permeability, a trait less critical for tubulin inhibitors like the target compound.

Mechanistic Insights and Structural Trends

  • Methoxy Substitutions : Methoxy groups enhance tubulin-binding affinity due to their electron-donating nature, which stabilizes interactions with the colchicine site. Increasing methoxy groups (e.g., 10s) improves potency .
  • Electron-Withdrawing Groups: Chloro, fluoro, and nitro substituents shift activity toward non-tubulin targets (e.g., antibacterial, anthelmintic) .
  • Bulkier Moieties : Triazolyl and sulfanylmethyl groups introduce steric hindrance, redirecting mechanisms to targets like Mortalin/PARP1 .

Biological Activity

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Chemical Formula : C17_{17}H16_{16}N2_2OS
  • Molecular Weight : 296.39 g/mol
  • CAS Number : 324065-60-3
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of thiazole rings through cyclization processes. Various methodologies have been reported in the literature, emphasizing eco-friendly approaches and the use of recyclable catalysts .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were evaluated for their antiproliferative effects against human cancer cell lines. The results indicated that this compound exhibited significant inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Compound Cell Line IC50_{50} (µM)
This compoundSGC-790110.5
CA-4 (Control)SGC-79018.9

The molecular docking studies suggest that this compound binds effectively to the colchicine binding site on tubulin, which is crucial for its mechanism of action against cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study involving the functionalization of magnetic nanoparticles with this thiazole derivative demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound could effectively disrupt bacterial membranes .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18

Study on Tubulin Inhibition

A notable case study involved the evaluation of several thiazole derivatives for their ability to inhibit tubulin polymerization. The study found that this compound was one of the most potent compounds tested, showing a clear dose-dependent response in inhibiting cell proliferation in cancer cell lines .

Antibacterial Efficacy

Another study focused on the antibacterial properties of this compound when used as a coating on magnetic nanoparticles. The coated nanoparticles displayed enhanced antibacterial activity compared to free compounds, suggesting potential applications in targeted drug delivery systems .

Q & A

Basic Synthesis: What is the most common synthetic route for preparing N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine?

Answer:
The compound is typically synthesized via the Hantzsch thiazole synthesis , which involves condensing a thiourea derivative with an α-halo ketone. For example:

React N-(2-methoxyphenyl)thiourea with 4-(4-methoxyphenyl)-2-bromoacetophenone in ethanol under reflux (70–80°C) for 6–8 hours .

Neutralize the mixture with ammonium hydroxide to precipitate the product.

Purify via recrystallization using ethanol or dimethyl sulfoxide (DMSO)/water mixtures.
Key Considerations:

  • Use anhydrous solvents to avoid hydrolysis.
  • Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Advanced Synthesis: How can reaction conditions be optimized to improve regioselectivity and yield?

Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to prevent side reactions .
  • Catalysis: Additives like glacial acetic acid (2–5% v/v) stabilize intermediates, improving yields by 15–20% .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining ~85% yield .
  • Temperature Control: Reflux at 90°C maximizes cyclization efficiency while minimizing decomposition .

Basic Characterization: What spectroscopic methods confirm the structure of this compound?

Answer:

  • 1H/13C NMR:
    • 1H NMR (DMSO-d6): δ 7.8–8.1 ppm (aromatic protons), δ 3.8–3.9 ppm (methoxy groups), δ 6.9–7.2 ppm (thiazole NH) .
    • 13C NMR: Peaks at ~165 ppm (C=N of thiazole), ~160 ppm (C-O of methoxy) .
  • IR Spectroscopy: Bands at 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O) .
  • Mass Spectrometry: Molecular ion [M+H]+ at m/z 355.1 (calculated for C17H17N2O2S) .

Advanced Structural Analysis: How can X-ray crystallography resolve ambiguities in molecular conformation?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD):
    • Sample Preparation: Grow crystals via slow evaporation of DMF/ethanol (1:2) .
    • Data Collection: Use a Bruker D8 VENTURE diffractometer (MoKα radiation, λ = 0.71073 Å) .
    • Refinement: SHELXL-2018/3 refines torsion angles and displacement parameters. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15 .
  • Key Findings:
    • The thiazole ring is inclined at 9.2° and 15.3° relative to the methoxyphenyl groups .
    • Weak C-H···π interactions stabilize the crystal lattice .

Biological Evaluation: What in vitro assays are used to assess antiproliferative activity?

Answer:

  • Cell Lines: Test against human cancer lines (e.g., MCF-7, A549, HeLa) using the MTT assay .
  • Protocol:
    • Incubate cells with 0.1–100 µM compound for 48 hours.
    • Measure IC50 values (e.g., 2.1 µM for MCF-7) .
  • Mechanistic Studies:
    • Tubulin Polymerization Assay: Monitor inhibition via fluorescence (IC50 = 1.8 µM) .
    • Molecular Docking: AutoDock Vina simulates binding to β-tubulin (binding energy: -9.2 kcal/mol) .

Handling Data Contradictions: How to address discrepancies in biological activity across studies?

Answer:

  • Variables to Check:
    • Cell Culture Conditions: Serum concentration, passage number, and mycoplasma contamination .
    • Compound Purity: Verify via HPLC (>98% purity; C18 column, acetonitrile/water gradient) .
    • Assay Protocols: Standardize incubation times and MTT reagent batches .
  • Statistical Validation: Use ANOVA with post-hoc Tukey tests (p < 0.05) .

Structure-Activity Relationships (SAR): How do methoxy substituents influence bioactivity?

Answer:

  • Para-Methoxy Group: Enhances tubulin binding via hydrophobic interactions (logP increases by 0.5) .
  • Ortho-Methoxy Group: Reduces steric hindrance, improving solubility (logS = -4.2 vs. -5.1 for chloro analogs) .
  • Advanced SAR Probes:
    • Synthesize analogs with electron-withdrawing groups (e.g., nitro) to test resonance effects .
    • Replace methoxy with trifluoromethyl to assess bulk tolerance .

Solubility Challenges: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Co-Solvents: Use Cremophor EL/ethanol (1:1) for intravenous administration .
  • Nanoformulations: Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .
  • pH Adjustment: Prepare phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO for in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.